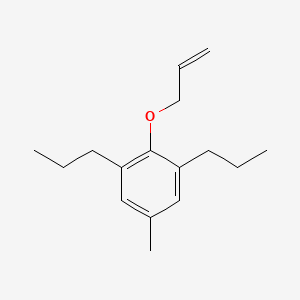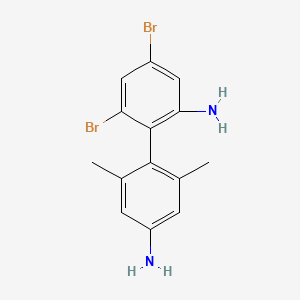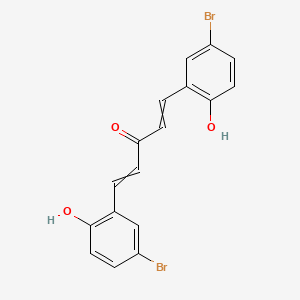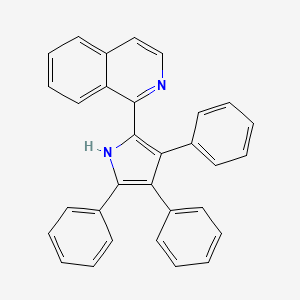![molecular formula C15H13NO B14737030 (2E)-2-[(4-Methylphenyl)imino]-1-phenylethan-1-one CAS No. 6394-69-0](/img/structure/B14737030.png)
(2E)-2-[(4-Methylphenyl)imino]-1-phenylethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-2-[(4-Methylphenyl)imino]-1-phenylethan-1-one is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond (C=N). This compound is also known as a Schiff base, which is formed by the condensation of an amine with a carbonyl compound. The structure of this compound includes a phenyl group and a 4-methylphenyl group attached to the imine functionality, making it a versatile molecule in organic synthesis and various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(4-Methylphenyl)imino]-1-phenylethan-1-one typically involves the condensation reaction between 4-methylbenzylamine and benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the imine bond, and water is removed as a byproduct. The reaction can be catalyzed by an acid, such as hydrochloric acid, to increase the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.
化学反应分析
Types of Reactions
(2E)-2-[(4-Methylphenyl)imino]-1-phenylethan-1-one can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
(2E)-2-[(4-Methylphenyl)imino]-1-phenylethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (2E)-2-[(4-Methylphenyl)imino]-1-phenylethan-1-one involves its interaction with various molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways and lead to the compound’s observed biological effects. The specific molecular targets and pathways involved depend on the context of its application, such as antimicrobial or anticancer activity.
相似化合物的比较
Similar Compounds
- (2E)-2-[(4-Methoxyphenyl)imino]-1-phenylethan-1-one
- (2E)-2-[(4-Chlorophenyl)imino]-1-phenylethan-1-one
- (2E)-2-[(4-Fluorophenyl)imino]-1-phenylethan-1-one
Uniqueness
(2E)-2-[(4-Methylphenyl)imino]-1-phenylethan-1-one is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and biological activity. The methyl group can affect the compound’s lipophilicity, making it more soluble in organic solvents and potentially enhancing its interaction with biological membranes. This structural feature can differentiate it from other similar compounds and contribute to its distinct properties and applications.
属性
CAS 编号 |
6394-69-0 |
|---|---|
分子式 |
C15H13NO |
分子量 |
223.27 g/mol |
IUPAC 名称 |
2-(4-methylphenyl)imino-1-phenylethanone |
InChI |
InChI=1S/C15H13NO/c1-12-7-9-14(10-8-12)16-11-15(17)13-5-3-2-4-6-13/h2-11H,1H3 |
InChI 键 |
WNTYCPAEUVXQMB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N=CC(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Propoxycarbonyl)amino]ethyl benzenesulfonate](/img/structure/B14736951.png)
![1-[1-(4-Methoxyphenyl)ethylideneamino]-3-(2-methylpropyl)thiourea](/img/structure/B14736961.png)

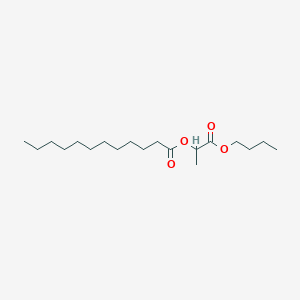
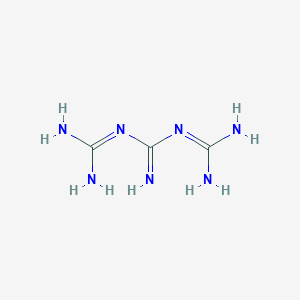

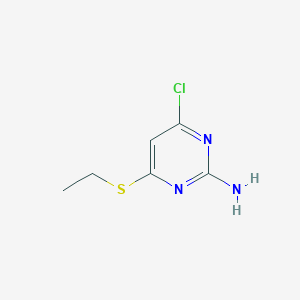
![[(e)-Naphthalen-2-yldiazenyl]propanedinitrile](/img/structure/B14736984.png)
